(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine
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Overview
Description
(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features a thiophene ring substituted with a methanamine group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution with 3,4-Dimethylphenyl Group: The thiophene ring can be functionalized with a 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, compounds like this are often studied for their potential biological activities. They may serve as lead compounds in the development of new drugs or as probes to study biological processes.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and electronic materials. Their unique properties make them valuable in various applications.
Mechanism of Action
The mechanism of action of (4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (4-Phenylthiophen-2-yl)methanamine
- (4-(3,4-Dimethylphenyl)furan-2-yl)methanamine
- (4-(3,4-Dimethylphenyl)pyrrole-2-yl)methanamine
Uniqueness
(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine is unique due to the presence of both the thiophene ring and the 3,4-dimethylphenyl group. This combination imparts specific chemical and physical properties that may differ from other similar compounds. Its unique structure may lead to distinct biological activities and applications.
Conclusion
This compound is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into its properties and potential uses. Further research is needed to fully explore its capabilities and applications.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-9-3-4-11(5-10(9)2)12-6-13(7-14)15-8-12/h3-6,8H,7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRUMUTFJDHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2)CN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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